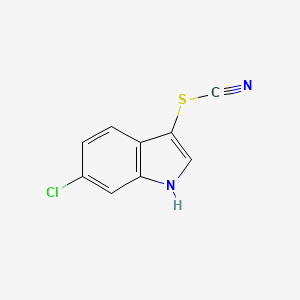

6-Chloro-3-thiocyanato-1H-indole

Description

6-Chloro-3-thiocyanato-1H-indole is a halogenated and thiocyanato-substituted indole derivative. Its structure features a chlorine atom at position 6 and a thiocyanate group (-SCN) at position 3 of the indole core. Indoles are privileged scaffolds in medicinal chemistry due to their presence in natural products and bioactive molecules.

Properties

Molecular Formula |

C9H5ClN2S |

|---|---|

Molecular Weight |

208.67 g/mol |

IUPAC Name |

(6-chloro-1H-indol-3-yl) thiocyanate |

InChI |

InChI=1S/C9H5ClN2S/c10-6-1-2-7-8(3-6)12-4-9(7)13-5-11/h1-4,12H |

InChI Key |

LZMRCLCRCPVUAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2SC#N |

Origin of Product |

United States |

Preparation Methods

Photocatalytic Thiocyanation Using Covalent Organic Frameworks (COFs)

A recent and efficient method involves visible-light-induced thiocyanation of 6-chloro-1H-indole using ammonium thiocyanate as the thiocyanate source and a covalent organic framework (COF) as a photocatalyst.

-

- A 10-mL Pyrex tube is charged with COF (3.0 mg), 6-chloro-1H-indole (0.3 mmol), ammonium thiocyanate (45.7 mg, 0.6 mmol), and anhydrous tetrahydrofuran (THF, 2.0 mL).

- The mixture is stirred under an oxygen atmosphere (~1 atm) and irradiated with a 30W blue LED lamp (460 nm) at approximately 5 cm distance.

- Reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the mixture is filtered, and the filtrate is concentrated under vacuum.

- The crude product is purified by column chromatography using petroleum ether/ethyl acetate (2:1) to afford 6-chloro-3-thiocyanato-1H-indole.

-

- Mild reaction conditions.

- Metal-free and reagent-free oxidative coupling.

- High selectivity and yield.

Reference: Royal Society of Chemistry supporting information document.

Visible-Light-Induced Metal and Reagent-Free Oxidative Coupling

Another method reported involves visible-light-induced oxidative coupling of indoles with organo-dichalcogenides, which can be adapted for thiocyanation.

-

- Indole derivatives (0.2 mmol) are reacted with ammonium thiocyanate or related reagents in acetone under oxygen atmosphere.

- The reaction is exposed to sunlight or CFL light for 9-18 hours.

- The reaction mixture is monitored by TLC.

- After completion, solvent removal and purification by flash chromatography yield the thiocyanated product.

Yields: Moderate to good yields (~60-75%) reported for similar thiocyanated indoles.

Reference: Green Chemistry journal supplementary data.

Alternative Thiocyanation Methods

Use of Ammonium Thiocyanate and Oxidants:

- Thiocyanation can be achieved by reacting 6-chloroindole with ammonium thiocyanate in the presence of oxidants such as iodine or other mild oxidizing agents.

- Reaction conditions typically involve stirring at room temperature or mild heating.

- Purification is done by column chromatography.

-

- The choice of solvent (e.g., acetonitrile, THF) and atmosphere (oxygen or inert) affects the reaction efficiency.

- Photocatalytic methods offer greener alternatives with less waste.

- Preparation of the Key Starting Material: 6-Chloro-1H-indole

Since 6-chloro-3-thiocyanato-1H-indole is derived from 6-chloro-1H-indole, the preparation of this precursor is critical.

Reduction of 6-Chloro-1H-indole to 6-Chloro-2,3-dihydro-1H-indole:

- Sodium cyanoborohydride in acetic acid at room temperature is used to reduce 6-chloro-1H-indole to 6-chloroindoline derivatives.

- Reaction times vary from 20 minutes to several hours.

- Yields range from 72% to 100% depending on conditions.

- Workup involves neutralization, extraction, drying, and purification by chromatography.

-

- Borane in THF followed by trifluoroacetic acid treatment also yields 6-chloro-2,3-dihydro-1H-indole in about 86% yield.

| Reducing Agent | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sodium cyanoborohydride | Acetic acid | 20°C | 20 min - 22 h | 72-100 | Room temperature, variable time |

| Borane (1 M in THF) | THF, then TFA | 0°C | 30 min | 86 | Followed by basic workup |

- Reference: Ambeed product data and literature.

- NMR Spectroscopy:

- 1H NMR and 13C NMR spectra confirm the substitution pattern on the indole ring.

- Characteristic signals for the thiocyanato group at C-3 and chloro substituent at C-6 are observed.

- Mass Spectrometry:

- Molecular ion peaks consistent with the expected molecular weight.

- Chromatography:

- TLC and column chromatography are used for monitoring and purification.

| Method | Key Reagents | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Photocatalytic Thiocyanation | COF catalyst, NH4SCN, THF | Blue LED (460 nm), O2 atmosphere | High | Mild, metal-free, selective |

| Visible-Light Oxidative Coupling | NH4SCN, acetone | Sunlight or CFL light, O2 | 60-75 | Green, reagent-free |

| Oxidant-Mediated Thiocyanation | NH4SCN, iodine or oxidants | Room temp or mild heating | Moderate | Simple setup |

The preparation of 6-chloro-3-thiocyanato-1H-indole is effectively achieved through selective thiocyanation of 6-chloro-1H-indole. Photocatalytic methods using covalent organic frameworks under visible light and oxygen atmosphere represent state-of-the-art approaches offering high selectivity and environmentally benign conditions. Traditional oxidative thiocyanation methods also provide viable routes with moderate yields. The availability of 6-chloro-1H-indole and its derivatives through reduction and substitution reactions underpins the synthetic accessibility of this compound.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-thiocyanato-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and thiocyanate groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H_2O_2) and reducing agents like sodium borohydride (NaBH_4) are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

6-Chloro-3-thiocyanato-1H-indole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Investigated for its potential antiviral, anticancer, and antimicrobial activities.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-thiocyanato-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:

Key Differentiators of 6-Chloro-3-thiocyanato-1H-indole

- Thiocyanate vs. Carboxyl/Ester Groups : Unlike carboxyl/ester derivatives (e.g., compounds in ), the thiocyanate group in 6-Chloro-3-thiocyanato-1H-indole enhances electrophilicity, enabling interactions with biological nucleophiles (e.g., cysteine residues in proteins). This may explain its superior anticancer activity compared to inactive analogs .

- Lack of Methoxy/Fluorine Substituents : Unlike 5-fluoro or 7-methoxy analogs (), the absence of these groups may reduce metabolic stability but improve membrane permeability due to lower polarity.

Q & A

Q. How can researchers optimize the synthesis of 6-Chloro-3-thiocyanato-1H-indole to ensure high purity and yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenation (e.g., chlorination at the 6-position) followed by thiocyanation at the 3-position. Key steps include:

- Halogenation : Use iodine or chlorine in dichloromethane/acetonitrile with oxidizing agents (e.g., KMnO₄) at controlled temperatures (0–25°C) .

- Thiocyanation : React with potassium thiocyanate (KSCN) under acidic conditions (e.g., H₂SO₄) or via electrophilic substitution .

- Purification : Column chromatography (silica gel, 70:30 ethyl acetate/hexane) and recrystallization improve purity. Validate purity via HPLC (>95%) and NMR (¹H, ¹³C, ¹⁹F) .

Q. What analytical techniques are critical for characterizing 6-Chloro-3-thiocyanato-1H-indole and its intermediates?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and functional groups (e.g., thiocyanate SCN resonance at ~110 ppm in ¹³C NMR). ¹⁹F NMR if fluorinated analogs are synthesized .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak) .

- Chromatography : TLC for reaction monitoring; HPLC for purity assessment (>98% threshold for biological assays) .

Advanced Research Questions

Q. What mechanisms underlie the anticancer activity of 6-Chloro-3-thiocyanato-1H-indole derivatives, and how can researchers validate these pathways?

- Methodological Answer :

- Biological Screening : Test against cancer cell lines (e.g., HL-60, MCF-7) using MTT assays. Compare IC₅₀ values with positive controls (e.g., doxorubicin) .

- Mechanistic Studies :

- Apoptosis : Flow cytometry (Annexin V/PI staining) to detect early/late apoptotic cells.

- ROS Generation : Use DCFH-DA probes to measure reactive oxygen species (ROS) levels .

- Target Identification : Molecular docking (e.g., with Bcl-2 or tubulin) followed by Western blotting to validate protein interactions .

Q. How can researchers resolve contradictions in reported bioactivity data for 3-thiocyanatoindole derivatives?

- Methodological Answer :

- Structural Variability : Differences in substituents (e.g., 6-Cl vs. 6-NO₂) significantly alter bioactivity. Use SAR studies to map functional group contributions .

- Experimental Design : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability. Include dose-response curves and triplicate replicates .

- Data Interpretation : Apply statistical tools (e.g., ANOVA, p-value correction for multiple comparisons) to distinguish false positives .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of 6-Chloro-3-thiocyanato-1H-indole analogs?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modifications at positions 1, 2, and 5 (e.g., methoxy, bromo, or nitro groups) .

- Computational Modeling : Use DFT calculations to predict electronic effects (e.g., Hammett σ values) and molecular dynamics simulations for binding affinity .

- Bioisosteric Replacement : Replace thiocyanate (-SCN) with isosteres (e.g., -CN, -NCS) to assess pharmacophore requirements .

Q. How can crystallography and computational methods resolve ambiguities in the molecular conformation of 6-Chloro-3-thiocyanato-1H-indole?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.